An In-depth Technical Guide to 2-Methoxy-[1,1'-biphenyl]-4-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Methoxy-[1,1'-biphenyl]-4-amine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-[1,1'-biphenyl]-4-amine (CAS No. 56970-24-2), a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. We will delve into its core physical and chemical properties, spectroscopic profile, and safety considerations. Furthermore, this document outlines a representative synthetic pathway and discusses its relevance in the development of novel therapeutics, offering valuable insights for researchers, chemists, and drug development professionals.
Compound Identification and Structure
2-Methoxy-[1,1'-biphenyl]-4-amine is an aromatic amine characterized by a biphenyl core structure with methoxy and amine functional groups on one of the phenyl rings. These groups are ortho and para, respectively, to the biphenyl linkage, which significantly influences the molecule's electronic properties and reactivity.
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IUPAC Name: 3-methoxy-4-phenylaniline[1]
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Synonyms: 3-Methoxy-4-phenylaniline, 3-methoxybiphenylamine, 2-methoxy-4-phenyl-aniline[1][2]
Chemical Structure Diagram
Caption: Chemical structure of 2-Methoxy-[1,1'-biphenyl]-4-amine.
Physical and Chemical Properties
The physical state and solubility are critical parameters for handling, formulation, and reaction setup. The predicted properties provide a baseline for experimental design.
| Property | Value | Source |
| Molecular Weight | 199.25 g/mol | [1][2] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 109.67 °C (Predicted) | [2] |
| Boiling Point | ~316.4 °C at 760 mmHg (Predicted) | [2] |
| Density | ~1.1 g/cm³ (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in non-polar solvents (e.g., ether, alcohol) | [4] |
| SMILES | COC1=C(C=CC(=C1)N)C2=CC=CC=C2 | [2] |
Reactivity and Chemical Profile
The chemical behavior of 2-Methoxy-[1,1'-biphenyl]-4-amine is governed by its three key functional components:
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Aromatic Amine (-NH₂): The primary amine group is a nucleophilic center and can undergo standard reactions such as diazotization, acylation, and alkylation. Its basicity is moderated by the electron-donating methoxy group and the delocalization of the lone pair into the aromatic system.
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Methoxy Group (-OCH₃): This electron-donating group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
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Biphenyl Core: The two phenyl rings provide a rigid, hydrophobic scaffold. The C-C bond linking the rings allows for free rotation, though this can be sterically hindered. This core is prevalent in many biologically active molecules.
The compound serves primarily as a versatile intermediate for the synthesis of more complex molecules, including dyes, fluorescent agents, and pharmaceutical compounds.[4]
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound.
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Mass Spectrometry (MS): In a typical GC-MS analysis, the molecular ion peak [M]⁺ is expected at m/z 199.[1] Common fragmentation patterns may involve the loss of a methyl group (-CH₃) or the methoxy group (-OCH₃). Reported significant peaks include m/z 199, 156, and 200.[1]
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.
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N-H Stretch: As a primary amine, two distinct, sharp bands are expected in the 3400-3250 cm⁻¹ region.[5]
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N-H Bend: A characteristic bending (scissoring) vibration for primary amines appears around 1650-1580 cm⁻¹.[5]
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C-N Stretch: A strong band for the aromatic C-N bond is typically observed between 1335-1250 cm⁻¹.[5]
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C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will produce a strong signal around 1250 cm⁻¹.
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Aromatic C-H and C=C: Multiple bands will be present corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and ring C=C stretching (1600-1450 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: The proton NMR spectrum would be characterized by a sharp singlet for the methoxy protons (-OCH₃) around 3.8 ppm. The aromatic region (approx. 6.5-7.5 ppm) would show a complex series of multiplets corresponding to the protons on the two different phenyl rings. A broad singlet, corresponding to the two amine protons (-NH₂), would also be present, with its chemical shift being dependent on solvent and concentration.
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¹³C-NMR: The carbon spectrum would show a signal for the methoxy carbon around 55-60 ppm and a series of signals in the 110-160 ppm range for the twelve aromatic carbons.
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Synthesis Pathway Overview
While various synthetic routes exist, a common and logical approach for constructing substituted biphenyl amines involves a Suzuki coupling reaction followed by the reduction of a nitro group. This strategy offers high yields and functional group tolerance.
Representative Synthetic Workflow
Caption: A plausible two-step synthesis of the target compound.
Experimental Protocol: Suzuki Coupling (Illustrative)
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Rationale: The Suzuki coupling is a robust cross-coupling reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound, ideal for creating the biphenyl core.
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Procedure:
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To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-methoxynitrobenzene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
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Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
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Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor for completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product (2-Methoxy-4-nitro-1,1'-biphenyl) via column chromatography.
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Applications in Research and Drug Development
2-Methoxy-[1,1'-biphenyl]-4-amine is not typically an end-product but rather a valuable building block. The biphenyl amine motif is a "privileged scaffold" in medicinal chemistry, appearing in molecules targeting a wide range of biological processes.
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Oncology: Derivatives of biphenyl amines have been designed and synthesized as small molecule inhibitors of the PD-1/PD-L1 immune checkpoint, a critical pathway in cancer immunotherapy.[6]
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Metabolic Diseases: The related benzamide structures have been investigated as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes and obesity.[7]
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Antiviral Research: Substituted anilines and related heterocyclic structures are explored as inhibitors of protein kinases like CSNK2A, which can be host targets for antiviral therapies.[8]
Safety and Handling
Proper laboratory safety protocols must be observed when handling this chemical.
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Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[3][4]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][9] Avoid contact with skin and eyes.[4][9]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[3][9]
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First Aid:
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Skin Contact: Immediately wash with plenty of water.[4] If irritation occurs, seek medical attention.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
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Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
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Conclusion
2-Methoxy-[1,1'-biphenyl]-4-amine is a well-defined chemical entity with a distinct set of physical, chemical, and spectroscopic properties. Its structural features, particularly the reactive amine group and the biphenyl scaffold, make it a highly valuable intermediate in synthetic chemistry. Its relevance is underscored by the prevalence of its core structure in numerous compounds under investigation for therapeutic applications in oncology, metabolic disease, and virology, making it a compound of significant interest to the scientific community.
References
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- 2-amino-4-methoxy-biphenyl - ChemBK. (2024-04-09).
- 2-METHOXY-[1,1'-BIPHENYL]-4-AMINE - Safety Data Sheet - ChemicalBook. (2023-07-29).
- 2-METHOXY-[1,1'-BIPHENYL]-4-AMINE (CAS No. 56970-24-2) SDS - Guidechem. (n.d.).
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2-Methoxy-[1,1'-biphenyl]-4-amine | C13H13NO | CID 521773 - PubChem. (n.d.). Retrieved from [Link]
- IR Spectroscopy Tutorial: Amines. (n.d.).
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Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed. (2024-10-05). Retrieved from [Link]
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Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed. (2019-11). Retrieved from [Link]
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Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - NIH. (n.d.). Retrieved from [Link]
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